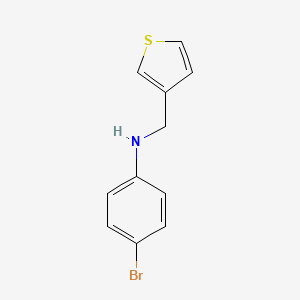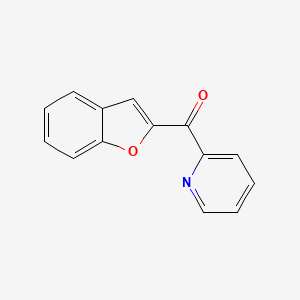
2-(1-Benzofuran-2-carbonyl)pyridine
Vue d'ensemble
Description
“2-(1-Benzofuran-2-carbonyl)pyridine” is a chemical compound with the CAS Number: 17557-42-5 . It has a molecular weight of 223.23 and its IUPAC name is 1-benzofuran-2-yl(2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular formula of “2-(1-Benzofuran-2-carbonyl)pyridine” is C14H9NO2 . The InChI Code is 1S/C14H9NO2/c16-14(11-6-3-4-8-15-11)13-9-10-5-1-2-7-12(10)17-13/h1-9H .
Physical And Chemical Properties Analysis
“2-(1-Benzofuran-2-carbonyl)pyridine” is a powder at room temperature . It has a melting point of 101-102°C . The predicted density is 1.256±0.06 g/cm3 and the predicted boiling point is 384.3±17.0 °C .
Applications De Recherche Scientifique
-
Natural Product Synthesis
- Field: Organic Chemistry
- Application: Benzofuran derivatives are used in the total synthesis of natural products .
- Method: The specific methods vary depending on the target molecule, but often involve the formation of the benzofuran ring as a key step .
- Results: Research on natural products containing benzofuran has increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .
-
Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: Benzofuran derivatives are used as scaffolds for developing new antimicrobial agents .
- Method: Various benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
-
Anticancer Drug Research
- Field: Medicinal Chemistry
- Application: Benzofuran substituted chalcone compounds are important in anticancer drug research .
- Method: A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .
- Results: The specific results of these studies were not provided in the source .
-
Antioxidant Activity
- Field: Medicinal Chemistry
- Application: Benzofuran-2-one derivatives have been found to have good antioxidant activity .
- Method: The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and cyclic voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .
- Results: The specific results of these studies were not provided in the source .
-
Antiviral Agents
- Field: Medicinal Chemistry
- Application: Benzofuran derivatives have been used in the treatment of viral diseases .
- Method: Specific methods vary depending on the target virus, but often involve the use of benzofuran derivatives as inhibitors of viral replication .
- Results: The specific results of these studies were not provided in the source .
-
Anti-Hepatitis C Virus Activity
-
Antibacterial Agents
- Field: Medicinal Chemistry
- Application: Benzofuran derivatives have been used as scaffolds for developing new antibacterial agents .
- Method: The specific methods vary depending on the target bacteria, but often involve the use of benzofuran derivatives as inhibitors of bacterial growth .
- Results: The specific results of these studies were not provided in the source .
-
Antifungal Agents
- Field: Medicinal Chemistry
- Application: Benzofuran derivatives have been used in the treatment of fungal diseases .
- Method: Specific methods vary depending on the target fungus, but often involve the use of benzofuran derivatives as inhibitors of fungal growth .
- Results: The specific results of these studies were not provided in the source .
-
Anti-Inflammatory Agents
- Field: Medicinal Chemistry
- Application: Benzofuran derivatives have been used in the treatment of inflammatory diseases .
- Method: Specific methods vary depending on the target inflammation, but often involve the use of benzofuran derivatives as inhibitors of inflammation .
- Results: The specific results of these studies were not provided in the source .
Safety And Hazards
The safety information for “2-(1-Benzofuran-2-carbonyl)pyridine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “2-(1-Benzofuran-2-carbonyl)pyridine” are not available, benzofuran and its derivatives have been found to be suitable structures for a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis , and are being explored as potential antimicrobial agents .
Propriétés
IUPAC Name |
1-benzofuran-2-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(11-6-3-4-8-15-11)13-9-10-5-1-2-7-12(10)17-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBXPOZNQQOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293601 | |
| Record name | 2-Benzofuranyl-2-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-carbonyl)pyridine | |
CAS RN |
17557-42-5 | |
| Record name | 2-Benzofuranyl-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofuranyl-2-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



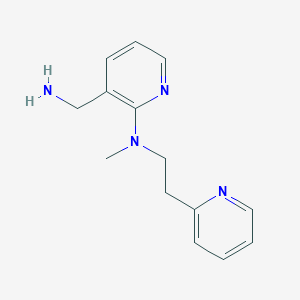
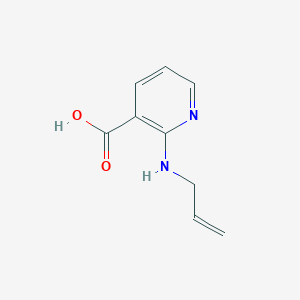
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)
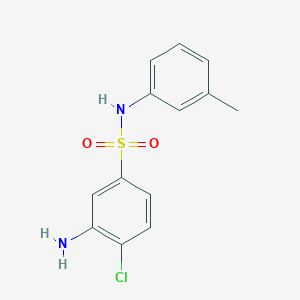
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)
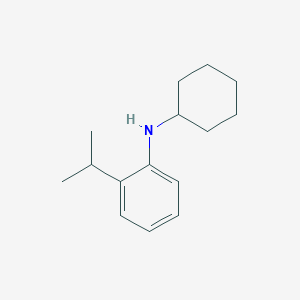
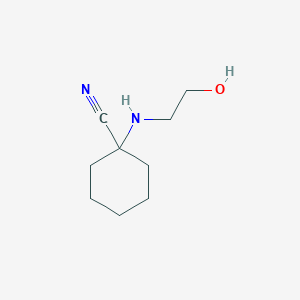
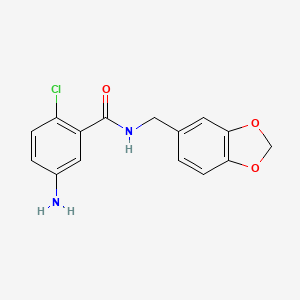
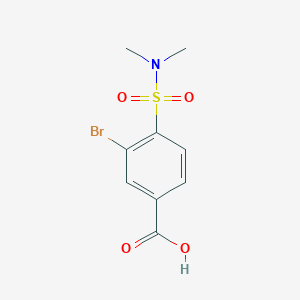
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
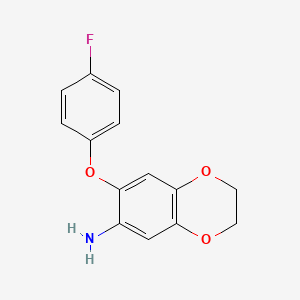
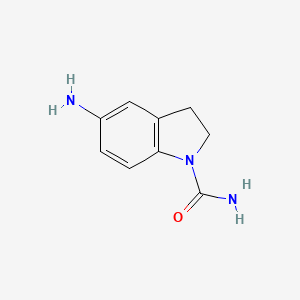
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
